molecular formula C6H6N2O5 B11905772 Ethyl 3-nitroisoxazole-5-carboxylate CAS No. 1224593-92-3

Ethyl 3-nitroisoxazole-5-carboxylate

Cat. No.: B11905772
CAS No.: 1224593-92-3
M. Wt: 186.12 g/mol
InChI Key: ZKRTWKLPHNQQOX-UHFFFAOYSA-N
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Description

Ethyl 3-nitroisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H6N2O5. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 3-nitroisoxazole-5-carboxylate involves its interaction with biological targets through its nitro and ester functional groups. These groups can undergo reduction and substitution reactions, leading to the formation of active metabolites that interact with specific molecular targets and pathways . The exact pathways and targets depend on the specific application and the nature of the substituents on the isoxazole ring.

Biological Activity

Ethyl 3-nitroisoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its molecular formula is C6H6N2O5\text{C}_6\text{H}_6\text{N}_2\text{O}_5. The structural arrangement features a nitro group at the 3-position and a carboxylate group at the 5-position, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with nitro groups often possess enhanced biological activity, making them candidates for further pharmacological studies. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). The presence of the nitro group is crucial for this activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in cancer progression .

The mechanism of action of this compound involves several pathways:

  • Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : It interacts with specific molecular targets, inhibiting enzymes crucial for cellular metabolism and proliferation.
  • Electrostatic Interactions : The polar functional groups in the compound allow for hydrogen bonding and electrostatic interactions with biological macromolecules .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-nitroisoxazole-3-carboxylateNitro group at 5-positionDifferent positioning affects reactivity
Methyl 3-methyl-4-nitroisoxazole-5-carboxylateMethyl substitution at 3-positionAlters lipophilicity and reactivity

This table illustrates how variations in structure can influence biological activity and reactivity profiles among isoxazole derivatives.

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

  • Antileishmanial Activity : A study assessed various isoxazole derivatives against Leishmania donovani. Results indicated that modifications in the isoxazole structure significantly impacted their antileishmanial activity, with certain derivatives showing promising results against both promastigote and amastigote stages .
  • Trypanocidal Activity : Another investigation focused on nitroisoxazole derivatives against Trypanosoma cruzi, revealing that compounds with larger substituents exhibited enhanced trypanocidal effects. The study emphasized the importance of lipophilicity and structural modifications on biological activity .

Properties

IUPAC Name

ethyl 3-nitro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(7-13-4)8(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRTWKLPHNQQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626811
Record name Ethyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224593-92-3
Record name Ethyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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